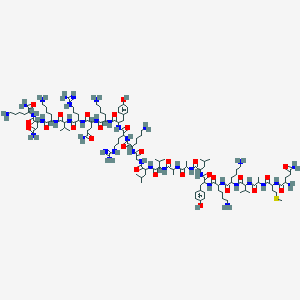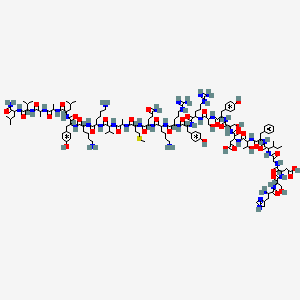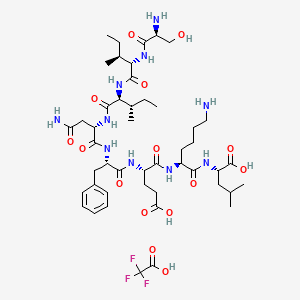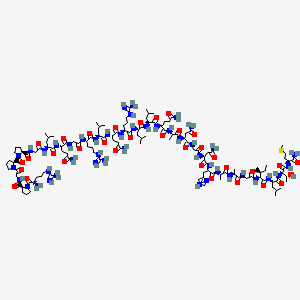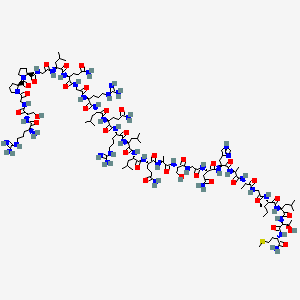
1201633-99-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
HIF-1 alpha (556-574) is a short hypoxia-inducible factor-1 (HIF-1) 19 residues fragment. HIF-1 functions as master regulator of response to oxygen homeostasis.
Scientific Research Applications
Scientific Research and Technology Development : Advancements in scientific research often lead to the development of new technologies. For example, discoveries in semiconducting materials led to significant advancements in the electronics industry, evolving from vacuum tubes to modern chips (Cushing, Kolesnichenko, & O'Connor, 2004).
Data Management in Scientific Research : Effective data sharing and management are crucial in modern scientific research. Challenges include data accessibility, discovery, reuse, preservation, and sharing. The study highlights the importance of sound data management practices to support the research process (Tenopir et al., 2011).
Impact of Scientific Software Frameworks : Scientific research applications are often complex to develop and maintain. The use of scientific software frameworks can improve productivity and facilitate the development of new applications, especially in grid computing environments (Appelbe, Moresi, Quenette, & Simter, 2007).
Translational Research in Healthcare : Translational research applies findings from basic studies to clinical practice, driving progress in health and disease understanding. This approach emphasizes the application of scientific discoveries in real-world healthcare settings (Grady, 2010).
Crowdsourcing in Scientific Research : Crowdsourcing can accelerate scientific discoveries by enabling collaborative science. It allows for peer review before publication, promoting reproducibility and reliability in scientific analyses (Uhlmann et al., 2019).
Ethical Impact of New Genetic Editing Technologies : The CRISPR/CAS 9 genetic engineering technique has significant implications for scientific research, raising ethical, legal, and social concerns. It necessitates a broad social debate on its application in humans (Bergel, 2017).
Properties
CAS No. |
1201633-99-9 |
|---|---|
Molecular Formula |
C₁₀₁H₁₅₀D₂N₂₀O₃₄S₂ |
Molecular Weight |
2254.60 |
sequence |
One Letter Code: DLDLEMLAPYIPMDDDFQL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


